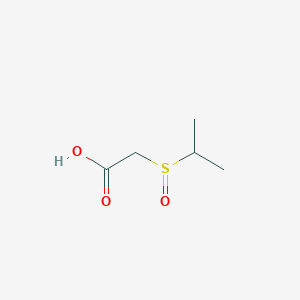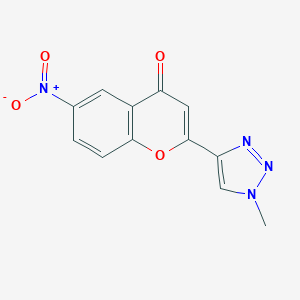
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Coumarin-triazole derivative and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to exhibit antimicrobial activity by disrupting bacterial cell membranes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- can affect various biochemical and physiological processes. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, this compound has been shown to reduce oxidative stress and inflammation in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- in lab experiments is its potential for various applications. However, one of the limitations is the lack of understanding of its exact mechanism of action. Additionally, this compound has not been extensively tested for its toxicity and safety.
Direcciones Futuras
There are several future directions for the research and development of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro-. One of the directions is to investigate its potential use as a fluorescent probe for imaging applications. Additionally, further studies are needed to understand its exact mechanism of action and to evaluate its safety and toxicity. Furthermore, this compound can be modified to enhance its activity and selectivity towards specific targets. Finally, the potential use of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- in drug development should be explored further.
Conclusion:
In conclusion, 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- is a compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its use in various applications.
Métodos De Síntesis
Several methods have been reported for the synthesis of 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro-. One of the most commonly used methods is the CuAAC (copper-catalyzed azide-alkyne cycloaddition) reaction. This method involves the reaction of an alkyne and an azide in the presence of copper (I) catalyst to form the triazole ring. The nitro group is then introduced using nitration reactions. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- has shown potential applications in various scientific research fields. It has been reported to exhibit antitumor, antimicrobial, and antioxidant activities. This compound has also been used in the development of fluorescent probes for imaging applications. Additionally, it has been investigated for its potential use as a ligand in metal complexes.
Propiedades
Número CAS |
131924-53-3 |
|---|---|
Nombre del producto |
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- |
Fórmula molecular |
C12H8N4O4 |
Peso molecular |
272.22 g/mol |
Nombre IUPAC |
2-(1-methyltriazol-4-yl)-6-nitrochromen-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-15-6-9(13-14-15)12-5-10(17)8-4-7(16(18)19)2-3-11(8)20-12/h2-6H,1H3 |
Clave InChI |
MHOWTVRJSPVYJD-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
SMILES canónico |
CN1C=C(N=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Otros números CAS |
131924-53-3 |
Sinónimos |
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



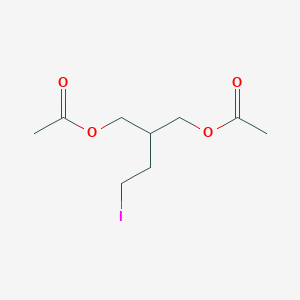
![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)

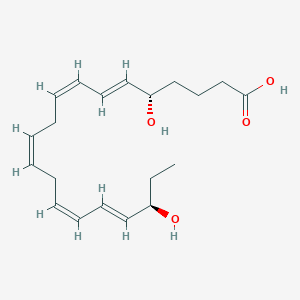
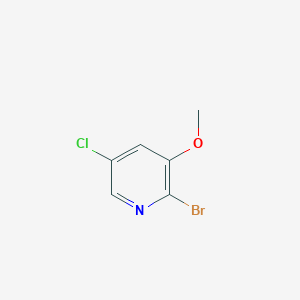
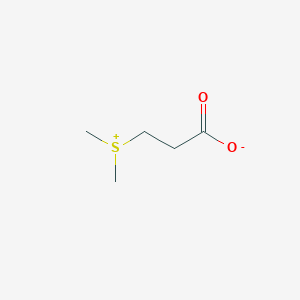
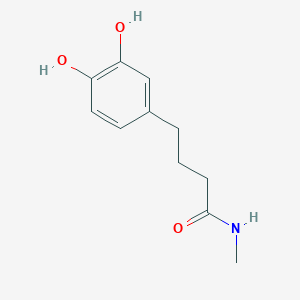
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
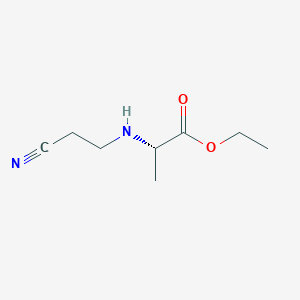


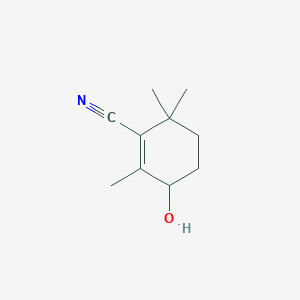
![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)
